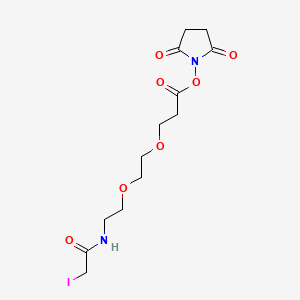

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-iodoacetamido)ethoxy)ethoxy)propanoate

Description

This compound is a heterobifunctional crosslinker featuring a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester and an iodoacetamido group connected via a triethylene glycol (PEG-like) spacer. The NHS ester reacts with primary amines (e.g., lysine residues in proteins), while the iodoacetamido group targets thiols (e.g., cysteine residues), enabling site-specific bioconjugation . Applications span antibody-drug conjugates (ADCs), protein labeling, and nanomaterials .

Properties

Molecular Formula |

C13H19IN2O7 |

|---|---|

Molecular Weight |

442.20 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C13H19IN2O7/c14-9-10(17)15-4-6-22-8-7-21-5-3-13(20)23-16-11(18)1-2-12(16)19/h1-9H2,(H,15,17) |

InChI Key |

XJUOHDVUZJTLFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CI |

Origin of Product |

United States |

Biological Activity

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-iodoacetamido)ethoxy)ethoxy)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 381.34 g/mol. It features a pyrrolidine ring and several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₈ |

| Molecular Weight | 381.34 g/mol |

| CAS Number | Not specified |

| Storage Conditions | Inert atmosphere, 2-8°C |

Biological Activity Overview

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit a range of biological activities, particularly in the fields of neurology and pain management.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of hybrid compounds derived from pyrrolidine-2,5-dione derivatives. Notably, one derivative demonstrated significant efficacy in various seizure models, including:

- Maximal Electroshock (MES) : ED50 = 23.7 mg/kg

- Pentylenetetrazole-induced seizures : ED50 = 59.4 mg/kg

- 6 Hz seizure model : ED50 = 22.4 mg/kg

These findings suggest that the compound may inhibit central sodium/calcium currents and act as a transient receptor potential vanilloid 1 (TRPV1) receptor antagonist, contributing to its anticonvulsant effects .

Antinociceptive Activity

The same compound also showed potent antinociceptive properties in formalin-induced pain models. The mechanism appears to involve multiple targets in the central nervous system, making it a candidate for further development in treating neuropathic pain .

The proposed mechanisms through which 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-iodoacetamido)ethoxy)ethoxy)propanoate exerts its effects include:

- Inhibition of sodium/calcium currents : This action may help stabilize neuronal excitability and reduce seizure activity.

- TRPV1 receptor antagonism : Blocking this receptor could mitigate pain signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Study on Hybrid Pyrrolidine Derivatives :

-

Comparative Analysis :

- A comparative study analyzed the efficacy of various pyrrolidine derivatives against established anticonvulsant drugs.

- Results indicated that certain derivatives had superior efficacy in specific seizure models compared to traditional medications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactive Group Variations

Halogenated Ethoxy Derivatives

describes 3-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)prop-1-yne (5) and 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)prop-1-yne (6) . These lack NHS esters but feature halogenated ethoxy termini. The iodo variant (6) has higher nucleophilic substitution reactivity than the chloro analog (5) due to iodine’s better leaving-group ability. However, iodine’s light sensitivity limits shelf stability .

PEG Chain Length and Solubility

Stability and Reactivity

- Iodoacetamido vs. Maleimide : The target compound’s iodoacetamido group is more stable in aqueous buffers than maleimide () but requires longer reaction times (~24 hours vs. 1–2 hours for maleimide) .

- NHS Ester Hydrolysis : All NHS esters are prone to hydrolysis in aqueous media (half-life ~1–4 hours at pH 7.4), necessitating anhydrous storage .

Key Research Findings

- Bioconjugation Efficiency : The PEG3 spacer in the target compound improves solubility and reduces steric hindrance compared to shorter PEG chains (e.g., PEG1 in ) .

- Selectivity : Iodoacetamido exhibits higher thiol specificity than bromo- or chloroacetamido derivatives (), minimizing off-target reactions .

- Comparative Stability : Maleimide-containing analogs () show faster conjugation but lower stability in blood plasma due to retro-Michael reactions .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured during synthesis?

The synthesis involves sequential coupling reactions. For example:

- Step 1 : React 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl acrylate in THF using NaH as a base. Purify via silica gel chromatography .

- Step 2 : Introduce the iodoacetamide group using triethylamine and chloroethyl chloride in dichloromethane .

- Purity Control : Monitor reactions using TLC and confirm purity (>95%) via HPLC or LC-MS. Use NMR (¹H, 13C) to verify structural integrity, focusing on the dioxopyrrolidinyl (δ 2.6–3.0 ppm) and iodoacetamido (δ 3.2–3.5 ppm) protons .

Q. How should researchers handle this compound safely in the laboratory?

- Hazards : Causes skin/eye irritation and respiratory distress .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders .

- Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the iodoacetamide group .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- NMR : Identify pyrrolidinyl (δ 2.6–3.0 ppm) and ether-linked protons (δ 3.5–4.0 ppm) .

- HRMS : Expected [M+H]⁺ for C₁₈H₂₄IN₂O₈: 545.05 (calc. 545.06) .

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What are its primary research applications?

- Bioconjugation : The iodoacetamide group reacts selectively with cysteine thiols in proteins/peptides under mild conditions (pH 7–8, 4°C) .

- Linker in ADCs : Used to conjugate cytotoxic payloads (e.g., MMAE) to antibodies via thiol-maleimide chemistry .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency with cysteine-containing biomolecules?

- Reaction Conditions :

- Analytical Validation :

- Use SDS-PAGE or SEC-HPLC to confirm conjugation efficiency.

- Monitor free thiol depletion via Ellman’s assay .

Q. How do structural modifications (e.g., PEG spacer length) affect its reactivity and solubility?

Q. How can researchers resolve contradictions in biological activity data across studies?

Q. What strategies improve the stability of the iodoacetamide group during long-term storage?

Q. How does the compound’s reactivity compare to maleimide-based linkers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.